![molecular formula C22H24N6O B4524550 3-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-1-phenylurea](/img/structure/B4524550.png)
3-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-1-phenylurea
Overview
Description
3-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-1-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a pyrimidine ring substituted with a pyrrolidine group, a phenylurea moiety, and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-1-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: The pyrimidine ring is synthesized by reacting 2-chloro-6-methylpyrimidine with pyrrolidine under reflux conditions in the presence of a base such as potassium carbonate.
Amination: The resulting 6-methyl-2-(pyrrolidin-1-YL)pyrimidine is then reacted with 4-aminophenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate 4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenylamine.
Urea formation: Finally, the intermediate is reacted with phenyl isocyanate to yield the target compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents like tetrahydrofuran (THF); low to moderate temperatures.
Substitution: Sodium hydride, alkyl halides; aprotic solvents like dimethylformamide (DMF); elevated temperatures.
Major Products
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Amine derivatives of the compound.
Substitution: Alkylated derivatives at the pyrimidine ring.
Scientific Research Applications
3-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-1-phenylurea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. It has shown promise in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound’s unique structure makes it suitable for use in the synthesis of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It is used as a probe in biological studies to understand the interaction of small molecules with proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-1-phenylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and leading to the desired biological effect. For example, in anti-cancer research, the compound may inhibit the activity of kinases involved in cell proliferation, thereby reducing tumor growth.
Comparison with Similar Compounds
Similar Compounds
- **4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenylurea
- **3-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-1-methylurea
- **3-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-1-ethylurea
Uniqueness
3-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-1-phenylurea is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the phenylurea moiety enhances its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
1-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-16-15-20(27-21(23-16)28-13-5-6-14-28)24-18-9-11-19(12-10-18)26-22(29)25-17-7-3-2-4-8-17/h2-4,7-12,15H,5-6,13-14H2,1H3,(H,23,24,27)(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRNSHOMPSHIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


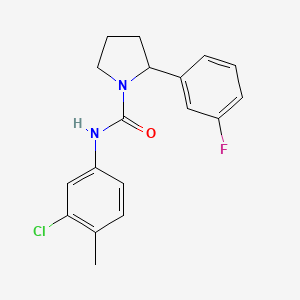
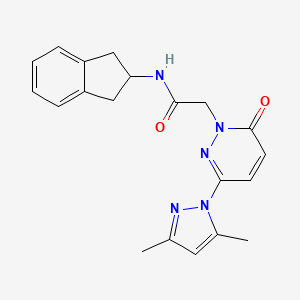
![N-(1,3-benzothiazol-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B4524479.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine](/img/structure/B4524483.png)
![1-{[4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B4524489.png)
![N-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B4524499.png)
![2-methyl-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B4524515.png)
![2-phenyl-7-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carbonyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B4524517.png)
![1-methanesulfonyl-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B4524523.png)
![N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4524536.png)
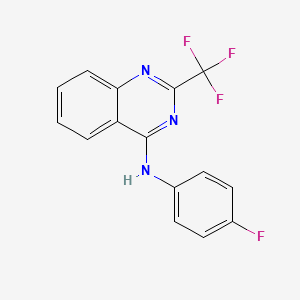
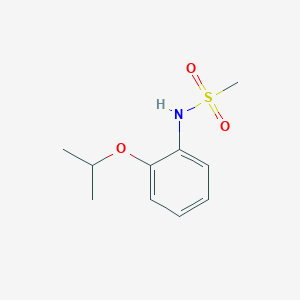
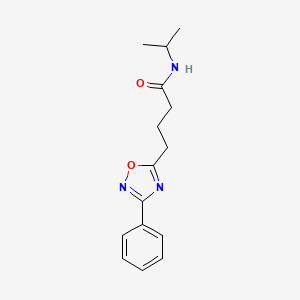
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4524546.png)
